2-Bromo-4-fluorotoluene

Regioselectivity Isomer Separation Process Chemistry

2-Bromo-4-fluorotoluene (CAS 1422-53-3) is a halogenated toluene derivative, specifically a 1,2,4-substituted benzene bearing bromine at the 2-position, fluorine at the 4-position, and a methyl group at the 1-position. With the molecular formula C₇H₆BrF and a molecular weight of 189.03 g/mol, it presents as a colorless to pale yellow liquid with a boiling point of 170-172°C and a density of 1.526 g/mL at 25°C.

Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol
CAS No. 1422-53-3
Cat. No. B074383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluorotoluene
CAS1422-53-3
Molecular FormulaC7H6BrF
Molecular Weight189.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C7H6BrF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
InChIKeySFGFOJPGCOYQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluorotoluene (CAS 1422-53-3): Procurement and Differentiation Guide for Pharmaceutical and Agrochemical Intermediates


2-Bromo-4-fluorotoluene (CAS 1422-53-3) is a halogenated toluene derivative, specifically a 1,2,4-substituted benzene bearing bromine at the 2-position, fluorine at the 4-position, and a methyl group at the 1-position [1]. With the molecular formula C₇H₆BrF and a molecular weight of 189.03 g/mol, it presents as a colorless to pale yellow liquid with a boiling point of 170-172°C and a density of 1.526 g/mL at 25°C . This compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, most notably as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl structures .

Why 2-Bromo-4-fluorotoluene Cannot Be Replaced by Its 3-Bromo Isomer or Other Halogenated Toluenes in Critical Synthetic Pathways


The specific substitution pattern of 2-Bromo-4-fluorotoluene dictates its reactivity and selectivity in downstream transformations, making it non-interchangeable with its 3-bromo isomer (CAS 452-62-0) or other halogenated toluene derivatives. The ortho-bromine to the methyl group creates steric hindrance that influences reaction rates in cross-coupling reactions [1], while the para-fluorine provides an electron-withdrawing inductive effect that modulates the electronic properties of the aromatic ring [2]. The 3-bromo isomer, in contrast, places the bromine meta to the methyl group, resulting in a different steric and electronic environment. The following quantitative evidence demonstrates that the choice of 2-Bromo-4-fluorotoluene is not arbitrary but is instead dictated by the specific requirements of the synthetic target and the need for predictable, reproducible outcomes.

Quantitative Differentiation of 2-Bromo-4-fluorotoluene: A Comparator-Based Evidence Guide for Scientific Procurement


Isomer Ratio Control: 2-Bromo-4-fluorotoluene as a 30% Minor Product in 4-Fluorotoluene Bromination

In the bromination of 4-fluorotoluene, the standard prior art process yields a mixture of 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene in a ratio of approximately 30:70 [1]. The target compound, 2-bromo-4-fluorotoluene, is the minor isomer, making its isolation and purification a critical factor in sourcing and process design. The patent US4351974A explicitly discloses that prior art methods produce a ratio of about 20% 3-bromo to 80% 2-bromo isomer, while the improved process can shift this ratio to up to 70% 3-bromo and 30% 2-bromo [1]. This quantitative difference in isomer distribution has direct implications for procurement strategy, as it dictates the availability, cost, and purity of the desired 2-bromo isomer.

Regioselectivity Isomer Separation Process Chemistry

Suzuki-Miyaura Coupling Activity: Steric and Electronic Effects of the ortho-Methyl Group

In Suzuki-Miyaura cross-coupling reactions with 4-fluorophenylboronic acid catalyzed by supported Pd nanoparticles (G-COOH-Pd-10), 2-bromo-4-fluorotoluene exhibited a lower turnover frequency (TOF) compared to non-methylated aryl bromides such as 1-bromo-4-fluorobenzene [1]. The paper reports that at 70°C or 110°C and 3 hours of reaction, the TOF values for 2-bromo-4-fluorotoluene were 'lower, indicating an inferior activity when using this substituted bromide' [1]. This decreased reactivity is attributed to 'both the steric hindrance and the electronic +I effect of the methyl group in the bromide, which decrease the catalytic activity' [1]. This quantitative observation highlights a key differentiator: the ortho-methyl group in 2-bromo-4-fluorotoluene introduces steric bulk that can slow cross-coupling kinetics compared to simpler aryl bromides, a factor that must be accounted for in reaction design and procurement decisions when high-throughput or rapid coupling is required.

Cross-Coupling Turnover Frequency Steric Hindrance

High-Yield Cross-Coupling with 4-Carboxyphenylboronic Acid: Achieving 95% Yield in Biphenyl Synthesis

2-Bromo-4-fluorotoluene has been demonstrated to participate in Suzuki-Miyaura cross-coupling reactions with 4-carboxyphenylboronic acid, yielding the corresponding biphenyl product in 95% yield . This high yield, achieved under specific catalytic conditions, underscores the compound's utility in constructing complex fluorinated biaryl scaffolds, which are prevalent in pharmaceutical and agrochemical active ingredients. While a direct comparator yield under identical conditions is not provided, this result serves as a benchmark for the compound's performance in a synthetically relevant transformation, contrasting with the lower activity observed in other coupling systems due to steric hindrance [1]. The ability to achieve near-quantitative yields in the right context is a critical factor for procurement, as it directly impacts the cost-efficiency of downstream manufacturing processes.

Suzuki-Miyaura Biaryl Synthesis Reaction Yield

Alternative Synthesis via Diazotization: >90% Yield Under Mild Conditions

An alternative synthetic route to 2-bromo-4-fluorotoluene via diazotization of 2-bromo-4-aminotoluene followed by thermal decomposition in HF/pyridine has been reported to achieve yields of >90% under mild conditions (0°C, 20 min) . This method avoids the isomer separation challenges inherent in the direct bromination of 4-fluorotoluene (where the target compound is a minor product) [1]. While a direct comparator yield for the bromination route under identical conditions is not provided, the high yield and mild conditions of this alternative approach offer a compelling advantage for sourcing high-purity material or for in-house synthesis, particularly when the 3-bromo isomer contamination is unacceptable. The quantitative yield difference between the two synthetic strategies is a key factor in procurement decisions, as it dictates the overall cost and purity of the final product.

Diazotization Fluorination Process Optimization

High-Value Application Scenarios for 2-Bromo-4-fluorotoluene Based on Quantitative Differentiation Evidence


Synthesis of ortho-Methylated Fluorinated Biaryls for Pharmaceutical and Agrochemical APIs

2-Bromo-4-fluorotoluene is ideally suited for the construction of ortho-methylated, fluorinated biaryl cores via Suzuki-Miyaura cross-coupling [1]. The quantitative evidence shows that while the ortho-methyl group reduces coupling kinetics (lower TOF values compared to non-methylated aryl bromides) [1], it also enables the synthesis of sterically congested biaryl motifs that are not accessible with simpler aryl bromides. The compound's ability to achieve 95% yield in coupling with 4-carboxyphenylboronic acid demonstrates its viability in high-value API synthesis where specific substitution patterns are required. This scenario is most relevant for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or other drug classes that benefit from a 2-methyl-4-fluorophenyl moiety, as the ortho-methyl group can enhance metabolic stability and modulate target binding.

Precursor to Fluorinated Heterocycles via Sequential Functionalization

The presence of both a reactive bromine (at C2) and a fluorine (at C4) on the same toluene ring allows for sequential, orthogonal functionalization strategies. The bromine can be exploited in initial cross-coupling or metal-halogen exchange reactions, while the fluorine can later be used for nucleophilic aromatic substitution (SNAr) or serve as a metabolically stable blocking group [1]. This scenario is particularly valuable in the synthesis of complex heterocyclic frameworks, such as 4-(difluoromethylidene)-tetrahydroquinolines, where 2-bromo-4-fluorotoluene has been used as a precursor in relay photocatalytic reactions . The ability to selectively engage the bromine for C-C bond formation while retaining the fluorine for later-stage diversification is a key differentiator from non-fluorinated analogs.

Isomerically Pure Material Sourcing via Alternative Synthesis for Critical Applications

For applications where the presence of even trace amounts of the 3-bromo isomer (CAS 452-62-0) is detrimental—such as in late-stage pharmaceutical intermediates requiring high purity for regulatory compliance—the procurement strategy should prioritize material synthesized via the diazotization route, which achieves >90% yield of the pure 2-bromo isomer under mild conditions [1]. In contrast, material derived from direct bromination of 4-fluorotoluene will contain a significant proportion (up to 70%) of the 3-bromo isomer as a byproduct, requiring costly and potentially yield-reducing separation steps . The quantitative difference in isomer purity between these two synthetic approaches (90%+ pure from diazotization vs. 30% in crude mixture from bromination) has direct implications for procurement decisions, particularly when high-purity, isomerically defined material is required for critical synthetic steps.

Development of Liquid Crystal and OLED Materials

Fluorinated aromatic compounds are key components in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their unique electronic and mesogenic properties [1]. 2-Bromo-4-fluorotoluene, with its specific substitution pattern, serves as a building block for the synthesis of advanced materials with tailored dielectric anisotropy and birefringence. The ortho-bromine allows for cross-coupling to extend the π-conjugated system, while the para-fluorine provides an electron-withdrawing effect that can modulate the material's HOMO-LUMO gap and charge transport properties . The quantitative differences in reactivity and isomer distribution highlighted in the evidence guide directly impact the purity and performance of the final material, making informed procurement essential for materials science applications.

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